molecular formula C10H11ClF3NO2 B2633235 Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride CAS No. 1415089-91-6

Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride

Cat. No.: B2633235
CAS No.: 1415089-91-6
M. Wt: 269.65
InChI Key: ZWHCRPHTAZSYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties due to the presence of the trifluoromethyl group, which can enhance drug efficacy.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aminomethyl and trifluoromethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 5-(aminomethyl)-2-(trifluoromethyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13;/h2-4H,5,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHCRPHTAZSYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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